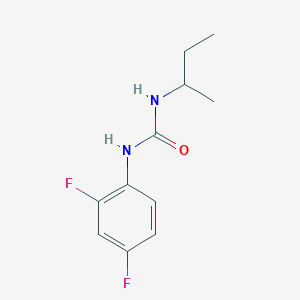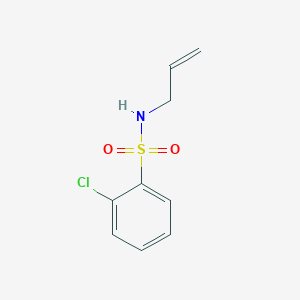
9H-fluoren-3-yl(morpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-fluoren-3-yl(morpholin-4-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of fluorenone and has a morpholine group attached to it.
Mechanism of Action
The mechanism of action of 9H-fluoren-3-yl(morpholin-4-yl)methanone is not fully understood. However, it has been reported to interact with various cellular targets, including enzymes and receptors. The compound has been shown to inhibit the activity of certain enzymes and modulate the function of certain receptors, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
9H-fluoren-3-yl(morpholin-4-yl)methanone has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the growth of certain bacteria. The compound has also been shown to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using 9H-fluoren-3-yl(morpholin-4-yl)methanone in lab experiments include its ease of synthesis, stability, and potential applications in various fields. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 9H-fluoren-3-yl(morpholin-4-yl)methanone. One potential direction is the development of new synthesis methods to obtain the compound in higher yield and purity. Another direction is the exploration of its potential as a therapeutic agent for various diseases, including cancer and inflammation. Researchers could also investigate its potential as a fluorescent probe for sensing various analytes and its applications in the development of OLEDs and OFETs. Additionally, further studies could be conducted to investigate the mechanism of action and the biochemical and physiological effects of the compound.
Conclusion:
9H-fluoren-3-yl(morpholin-4-yl)methanone is a promising compound that has attracted significant attention in scientific research due to its potential applications in various fields. Its ease of synthesis, stability, and potential therapeutic effects make it an attractive compound for further investigation. Future research could lead to the development of new synthesis methods, the exploration of its potential as a therapeutic agent, and the development of new applications in the field of organic electronics.
Synthesis Methods
The synthesis of 9H-fluoren-3-yl(morpholin-4-yl)methanone involves the reaction of fluorenone with morpholine in the presence of a catalyst. The reaction takes place under controlled conditions, and the product is obtained in good yield. This synthesis method has been reported in various scientific journals and has been used by researchers to obtain the compound for their experiments.
Scientific Research Applications
9H-fluoren-3-yl(morpholin-4-yl)methanone has been extensively studied for its potential applications in various fields. It has been reported to have anti-cancer, anti-inflammatory, and anti-bacterial properties. Researchers have also explored its potential as a fluorescent probe for sensing various analytes. The compound has also been used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
properties
IUPAC Name |
9H-fluoren-3-yl(morpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c20-18(19-7-9-21-10-8-19)15-6-5-14-11-13-3-1-2-4-16(13)17(14)12-15/h1-6,12H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQDZBGWAGJNDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(CC4=CC=CC=C43)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[[4-ethyl-5-[(2-oxoazepan-1-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7455552.png)
![2-[(4-Methylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7455554.png)
![3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7455565.png)

![4-[(E)-3-(3-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile](/img/structure/B7455591.png)
![2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide](/img/structure/B7455599.png)
![1-[4-(Naphthalene-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7455620.png)
![6-[2-(4-Methoxyphenyl)ethylamino]-2,4-dimethyl-1,2,4-triazine-3,5-dione](/img/structure/B7455637.png)

![5-Cyclopropyl-5-methyl-3-[(3-methylpiperidin-1-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7455647.png)
![N-(2-hydroxyphenyl)-1-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B7455653.png)
